An In-depth Technical Guide on the Physicochemical Properties of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
An In-depth Technical Guide on the Physicochemical Properties of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a derivative of the amino acid threonine, specifically the D-allothreonine stereoisomer, featuring an N-terminal acetyl group and a tert-butyl ether protecting group on the side chain hydroxyl. This modification of the natural amino acid structure can impart unique physicochemical properties that are of interest in various research and development settings, including peptide synthesis and drug design. The presence of the acetyl and tert-butoxy groups can influence the molecule's polarity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of more complex molecules with tailored properties. This technical guide provides a summary of the available physicochemical data, a putative synthetic protocol, and a general workflow for its preparation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₄ | N/A |
| Molecular Weight | 217.26 g/mol | N/A |
| CAS Number | 163277-80-3 | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| pKa (acidic) | ~4.5 (Predicted) | N/A |
| logP | ~1.2 (Predicted) | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane (Predicted) | N/A |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is not described in available literature. However, a standard N-acetylation of the corresponding amino acid, (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid, can be proposed based on well-established organic chemistry principles.
General Protocol for the N-acetylation of (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid:
Materials:
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(2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid
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Acetic anhydride
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A suitable base (e.g., triethylamine or sodium bicarbonate)
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An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
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Hydrochloric acid (HCl) solution (e.g., 1 M) for workup
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Brine solution
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
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Dissolution: Dissolve (2S,3R)-2-Amino-3-(tert-butoxy)butanoic acid in the chosen solvent system. If using an aqueous system, the amino acid may be dissolved in a basic aqueous solution.
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Basification: Add the base to the reaction mixture to deprotonate the amino group, facilitating its nucleophilic attack.
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Acetylation: Slowly add acetic anhydride to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench any remaining acetic anhydride. If an organic solvent was used, wash the reaction mixture sequentially with a dilute HCl solution, water, and brine. If an aqueous system was used, acidify the mixture with HCl to protonate the carboxylic acid and then extract the product with an organic solvent.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product using an appropriate technique, such as column chromatography on silica gel or recrystallization, to yield the pure (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid.
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Characterization: Confirm the identity and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
As no specific signaling pathways involving (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid have been identified, the following diagram illustrates a general experimental workflow for its synthesis and purification.
Caption: General workflow for the synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid.
Biological Context
Specific biological activities or signaling pathway involvements for (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid have not been reported in the scientific literature. However, the acetylation of amino acids is a fundamental biological process. In the context of proteins, N-terminal and lysine acetylation are crucial post-translational modifications that regulate protein function, stability, and localization.
While this compound is a small molecule and not a protein, its structure as an acetylated amino acid derivative suggests potential applications in areas where modulation of biological systems is desired. For instance, it could be used as a building block in the synthesis of peptidomimetics or small molecule inhibitors of enzymes that recognize acetylated substrates. The tert-butoxy group provides steric bulk and increased lipophilicity, which could influence its interaction with biological targets and its pharmacokinetic properties. Further research would be necessary to elucidate any specific biological roles of this compound.
